1-Octyl-3-methylimidazolium nitrate
Overview
Description
1-Octyl-3-methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These properties make ionic liquids valuable in a wide range of applications, from industrial processes to scientific research .
Preparation Methods
1-Octyl-3-methylimidazolium nitrate can be synthesized through a reaction between 1-octyl-3-methylimidazolium chloride and silver nitrate. The reaction typically involves mixing the two compounds in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through filtration and recrystallization .
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:
Reduction: It can also facilitate reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution: The compound can participate in substitution reactions, where one functional group in a molecule is replaced by another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reactants and conditions used in the reactions .
Scientific Research Applications
1-Octyl-3-methylimidazolium nitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Octyl-3-methylimidazolium nitrate involves its ability to interact with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions enable the compound to stabilize reaction intermediates, enhance reaction rates, and improve the solubility of reactants .
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium nitrate can be compared with other similar ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with chloride as the anion, it exhibits different solubility and reactivity properties.
1-Octyl-3-methylimidazolium acetate: This compound has acetate as the anion and is known for its ability to promote oxidation reactions.
1-Butyl-3-methylimidazolium nitrate: With a shorter alkyl chain, this compound has different physical and chemical properties, affecting its applications.
The uniqueness of this compound lies in its specific combination of the octyl group and nitrate anion, which imparts distinct solubility, reactivity, and stability characteristics .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;nitrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHPXYPSGSMQMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501044208 | |
Record name | 1-Methyl-3-octylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203389-27-9 | |
Record name | 1-Octyl-3-methylimidazolium nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203389-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-octylimidazolium nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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